Superior Trk Selectivity Profile Against a Broad Kinase Panel
PF-06737007 (Compound 13b) demonstrates exceptional selectivity for Trk family kinases. In a broad kinase panel at 1 µM, it inhibits TrkA by >95%, while no other kinase tested is inhibited by more than 40% [1]. This high selectivity contrasts with many earlier-generation Trk inhibitors that exhibit significant off-target kinase inhibition at similar concentrations.
| Evidence Dimension | Kinase inhibition profile at 1 µM |
|---|---|
| Target Compound Data | >95% inhibition of TrkA |
| Comparator Or Baseline | Other kinases tested (class-level baseline): ≤40% inhibition |
| Quantified Difference | At least 55 percentage point differential in inhibition |
| Conditions | Biochemical kinase inhibition assay; concentration = 1 µM |
Why This Matters
High selectivity minimizes confounding off-target effects in cellular and in vivo studies, ensuring that observed phenotypes are attributable to Trk inhibition.
- [1] Bagal SK, Andrews M, Bechle BM, et al. Discovery of Potent, Selective, and Peripherally Restricted Pan-Trk Kinase Inhibitors for the Treatment of Pain. J Med Chem. 2018;61(15):6779-6800. doi:10.1021/acs.jmedchem.8b00633. View Source
